Tetraethylene glycol diacrylate

Catalog No.
S577781
CAS No.
17831-71-9
M.F
C14H22O7
M. Wt
302.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylene glycol diacrylate

CAS Number

17831-71-9

Product Name

Tetraethylene glycol diacrylate

IUPAC Name

2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2

InChI Key

HCLJOFJIQIJXHS-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOCCOCCOC(=O)C=C

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)

Synonyms

PEG-4 diacrylate, tetraethylene glycol diacrylate

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOC(=O)C=C

Tetraethylene glycol diacrylate (TetEGDA) is a synthetic, long-chain molecule containing both hydrophilic (water-loving) and diacrylate (reactive) functional groups []. It is a colorless liquid commonly used as a crosslinking monomer in scientific research, particularly in the development of hydrogels for various applications [].


Molecular Structure Analysis

TetEGDA has a linear structure with a central polyethylene glycol (PEG) chain flanked by acrylate groups at both ends []. The PEG chain provides hydrophilicity, while the acrylate groups enable crosslinking with other molecules upon exposure to ultraviolet (UV) light []. This key feature allows TetEGDA to participate in the formation of polymeric networks, crucial for hydrogel formation [].


Chemical Reactions Analysis

Synthesis

The specific synthesis route for TetEGDA is not readily available in scientific literature. However, the synthesis of similar diacrylate molecules generally involves the acrylation of diols with acrylic acid or its derivatives [].

Crosslinking

TetEGDA undergoes a key reaction known as radical polymerization upon exposure to UV light. The acrylate groups react with initiator molecules to form free radicals, which then propagate by reacting with other acrylate groups, leading to the formation of a crosslinked polymer network [].

TetEGDA (uncured) + Initiator (UV light) -> Free RadicalsFree Radicals + TetEGDA -> Growing Polymer ChainsGrowing Polymer Chains + TetEGDA -> Crosslinked Polymer Network

Physical and Chemical Properties

  • Appearance: Colorless liquid []
  • Density: Around 1.1 g/mL []
  • Solubility: Miscible with many organic solvents, partially soluble in water []
  • Boiling Point: Not readily available, but likely high due to the long PEG chain
  • Melting Point: Not readily available
  • Stability: Stable under normal storage conditions []

TetEGDA does not have a direct biological effect. However, its role lies in the formation of hydrogels. During hydrogel preparation, TetEGDA crosslinks with other molecules, such as functionalized PEGs, creating a three-dimensional network that can trap water molecules within its structure []. This network provides the hydrogel with its characteristic properties, such as swelling ability and mechanical strength.

TetEGDA is a hazardous material and should be handled with appropriate precautions.

  • Skin and Eye Irritation: TetEGDA can cause severe skin burns and eye damage upon contact [].
  • Inhalation Hazard: Inhalation of TetEGDA vapors can irritate the respiratory system.
  • Aquatic Toxicity: TetEGDA is toxic to aquatic organisms and may cause long-term adverse effects in the environment.

Safety precautions include:

  • Wearing gloves, protective clothing, eye protection, and a respirator when handling TetEGDA.
  • Working in a well-ventilated area.
  • Avoiding contact with skin, eyes, and clothing.
  • Properly disposing of waste according to local regulations.

Polymer Synthesis and Material Development:

  • As a Crosslinking Agent

    TEGDA acts as a crosslinking agent in the formation of polymers by creating covalent bonds between polymer chains. This enhances the mechanical strength, thermal stability, and other desirable properties of the resulting polymer networks. Studies have explored TEGDA's effectiveness in crosslinking various polymers, including hydrogels, conducting polymers, and biocompatible polymers for drug delivery applications.

  • Development of Functional Materials

    TEGDA's hydrophilic nature and presence of functional acrylate groups make it suitable for developing various functional materials. For instance, TEGDA-based hydrogels have been investigated for their potential applications in tissue engineering, drug delivery, and biosensors.

Electrolyte Development:

  • Lithium-ion Battery Electrolytes: TEGDA is a promising material for developing gel polymer electrolytes (GPEs) for lithium-ion batteries due to its good ionic conductivity, electrochemical stability, and ability to form stable polymer networks. Research has shown that TEGDA-based GPEs exhibit improved performance compared to traditional liquid electrolytes, offering potential for the development of safer and more efficient lithium-ion batteries.

Other Research Applications:

  • Photopolymerization Studies

    TEGDA's ability to undergo rapid polymerization upon exposure to light makes it valuable for studying photopolymerization processes. Researchers utilize TEGDA in various studies to understand the mechanisms of light-induced polymerization, develop new photoinitiator systems, and design photoresponsive materials.

  • Biomedical Research

    TEGDA finds applications in various areas of biomedical research due to its biocompatibility and ability to modify the properties of biomaterials. Studies have explored TEGDA for applications in cell encapsulation, drug delivery, and tissue engineering.

Physical Description

Tetraethylene glycol diacrylate is a pale yellow liquid. (NTP, 1992)
Liquid

XLogP3

0.7

Flash Point

less than 65 °F (NTP, 1992)

LogP

1.26 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (69.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (26.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (70.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (41.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (30.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (21.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

17831-71-9

Wikipedia

Tetra(ethylene glycol) diacrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Paint and coating manufacturing
Printing and related support activities
Rubber product manufacturing
2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Modify: 2023-08-15

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